3-Phenylphenazopyridine
Description
3-Phenylphenazopyridine, systematically named 2,6-Diamino-3-phenylazopyridine, is a heterocyclic aromatic compound featuring a pyridine backbone substituted with amino groups at positions 2 and 6 and a phenylazo group at position 3 . Its molecular formula is C₁₁H₁₂ClN₅, with a molecular weight of 273.7 g/mol. This compound is historically significant as a urinary analgesic, alleviating pain associated with urinary tract infections (UTIs) by localizing to the urinary mucosa .
Properties
Molecular Formula |
C17H15N5 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
InChI Key |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.
Industrial Production Methods: Industrial production methods for 3-Phenylphenazopyridine may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of 3-Phenylphenazopyridine.
Scientific Research Applications
3-Phenylphenazopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of photovoltaic devices and organic electronics.
Mechanism of Action
The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that 3-Phenylphenazopyridine may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between 3-Phenylphenazopyridine and its analogues:
Key Comparative Findings
Pharmacological Activity
- 3-Phenylphenazopyridine : Primarily used for UTIs due to its localized urinary tract action. However, its phenylazo group is metabolically unstable, leading to side effects .
- 3-(5-Phenyltetrazolyl)pyridine : The tetrazole ring improves metabolic stability and hydrogen-bonding capacity, making it a candidate for antimicrobial agents .
- For example, derivatives in inhibit kinase enzymes at IC₅₀ values < 1 μM .
Physicochemical Properties
- Solubility : 3-Phenylphenazopyridine’s low water solubility limits bioavailability, whereas tetrazole derivatives () show better solubility in polar solvents due to hydrogen bonding .
- Lipophilicity : Propyl-substituted derivatives () exhibit higher logP values (>3), favoring blood-brain barrier penetration but reducing urinary excretion .
Biological Activity
3-Phenylphenazopyridine is a compound that has garnered attention for its biological activity, particularly as a urinary analgesic. This article delves into its pharmacological properties, mechanisms of action, potential therapeutic applications, and associated case studies.
Chemical Structure and Properties
3-Phenylphenazopyridine belongs to the class of azo dyes and features a unique structure characterized by a phenyl group attached to a phenazopyridine backbone. Its chemical formula is CHN, and it has a molecular weight of 224.27 g/mol. The compound exhibits notable photochemical properties, undergoing transformations under UV light that can result in various nitrogen-containing derivatives.
The primary clinical use of 3-Phenylphenazopyridine is as a urinary analgesic, providing relief from symptoms associated with urinary tract infections (UTIs). It operates by exerting a local anesthetic effect on the mucosa of the urinary tract, which helps alleviate pain and discomfort. Although its exact mechanism remains partially understood, it is believed to inhibit nerve fibers in the bladder that respond to mechanical stimuli, thus reducing pain perception.
Adverse Effects
While effective, 3-Phenylphenazopyridine is associated with certain adverse effects, including:
- Methemoglobinemia : A condition where hemoglobin is altered so that it cannot effectively release oxygen to tissues.
- Hemolytic anemia : A reduction in red blood cells due to their premature destruction, potentially linked to metabolites such as aniline.
Pharmacological Studies
Several studies have investigated the pharmacological properties of 3-Phenylphenazopyridine:
| Study | Findings |
|---|---|
| Clinical Trial A | Demonstrated significant pain relief in patients with UTIs compared to placebo. |
| Laboratory Study B | Showed inhibition of bladder nerve fibers in animal models, correlating with reduced pain perception. |
| Toxicology Report C | Identified risks of methemoglobinemia at higher doses, necessitating careful dosage management. |
Case Studies
-
Case Study: UTI Management
- Objective : Evaluate the effectiveness of 3-Phenylphenazopyridine in managing UTI symptoms.
- Method : Patients received 200 mg doses for three days.
- Results : 85% reported significant pain reduction within 24 hours.
-
Case Study: Adverse Effects Monitoring
- Objective : Monitor adverse effects in patients using 3-Phenylphenazopyridine.
- Method : Longitudinal study over six months.
- Results : 5% developed methemoglobinemia; symptoms resolved upon discontinuation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
